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molecular formula C4H8O2 B089426 Aldol CAS No. 107-89-1

Aldol

Cat. No. B089426
M. Wt: 88.11 g/mol
InChI Key: HSJKGGMUJITCBW-UHFFFAOYSA-N
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Patent
US04128728

Procedure details

A mixture of 88 g of β-hydroxybutyraldehyde and 150 g of diethyl ketone is added dropwise in the course of one hour to a mixture of 250 g of diethyl ketone, 80 g of isopropanol and 5 g of sodium hydroxide powder which is boiling under reflux. The whole is boiled for another hour under reflux. Neutralization is effected with glacial acetic acid and the aqueous phase is separated. The organic layer is fractionated. 65 g of 2,5,6-trimethyl-2-cyclohexen-1-one having a boiling point of 74° to 76° C. at 12 mm Hg is obtained. The yield is 47% with reference to β-hydroxybutyraldehyde.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([CH3:6])[CH2:3][CH:4]=[O:5].[CH2:7]([C:9]([CH2:11]C)=O)[CH3:8].[CH:13](O)(C)C.[OH-].[Na+]>C(O)(=O)C>[CH3:13][C:3]1[C:4](=[O:5])[CH:7]([CH3:8])[CH:9]([CH3:11])[CH2:6][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
OC(CC=O)C
Name
Quantity
150 g
Type
reactant
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
C(C)C(=O)CC
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
The whole is boiled for another hour
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(C(CC1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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